
(3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine
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Overview
Description
(3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine is an organic compound that features a combination of a fluorinated aromatic ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with indole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in pharmacology.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenyl isocyanate
- 3-Fluoro-4-methylphenylboronic acid
- 3-Fluoro-4-methylphenyl isothiocyanate
Uniqueness
(3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine stands out due to its combination of a fluorinated aromatic ring and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound (3-Fluoro-4-methyl-phenyl)-(1H-indol-3-ylmethylene)-amine is a synthetic organic molecule characterized by its unique structural features, including an indole moiety and a fluoro-substituted phenyl group. Its potential biological activities are of significant interest in medicinal chemistry, particularly due to the pharmacological properties suggested by its structure.
Chemical Structure
The compound consists of:
- Indole Ring : A bicyclic structure that is known for its diverse biological activities.
- Fluoro-substituted Phenyl Group : The presence of fluorine at the 3-position and a methyl group at the 4-position may enhance the compound's reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that This compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Research has shown that compounds similar to This compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The unique combination of substituents may contribute to enhanced anticancer effects compared to structurally similar compounds.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds with indole and phenyl groups have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : Interaction with specific biological targets, potentially influencing signaling pathways.
- Nucleophilic Substitution Reactions : The amine group can participate in various chemical reactions that may affect biological systems.
- Electrophilic Aromatic Substitution : The indole structure allows for electrophilic substitutions, which could lead to the formation of active metabolites.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique properties of This compound :
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
5-Fluoroindole | Indole ring with fluorine substitution | Antimicrobial, anticancer |
4-Methylindole | Methyl group on the indole ring | Neuroprotective, anticancer |
2-(3-Fluorophenyl)indole | Fluorinated phenyl attached to indole | Antioxidant, anti-inflammatory |
Study on Anticancer Properties
In a study assessing the anticancer potential of related indole derivatives, it was found that certain compounds exhibited significant inhibition of cell growth in MCF-7 breast cancer cells. The mechanism involved cell cycle arrest at the G1 phase and activation of caspases, indicating induction of apoptosis .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of indole derivatives against various bacterial strains. Results indicated that compounds with similar structural features to This compound showed promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Fluoro-4-methyl-phenyl)-(1H-indol-3-ylmethylene)-amine?
- Methodological Answer : The synthesis of fluoroarylindole amines typically involves multi-step processes. For analogous compounds, nitration of chlorobenzene derivatives followed by fluorination (using KF or Selectfluor®) and reductive amination (e.g., NaBH₃CN or catalytic hydrogenation) are common . For the target compound, a plausible route includes:
Friedel-Crafts acylation to introduce the indole-methylene group.
Fluorination at the para position using electrophilic fluorinating agents (e.g., N-fluoropyridinium salts) to ensure regioselectivity .
Schiff base formation via condensation of the indole-3-carbaldehyde with 3-fluoro-4-methylaniline under anhydrous conditions (e.g., using molecular sieves) .
Key considerations: Monitor reaction intermediates via TLC or HPLC to avoid over-fluorination or byproduct formation.
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the indole ring and fluorophenyl group. The methyl group (4-CH₃) typically appears as a singlet near δ 2.3 ppm, while indole NH resonates at δ ~10.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns reflecting fluorine (¹⁹F) and chlorine (if present) .
- X-ray Crystallography : Resolve tautomerism (e.g., indole NH vs. Schiff base isomerization) by analyzing single-crystal structures .
Q. What are the key solubility and stability considerations for handling this amine in laboratory settings?
- Methodological Answer :
- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but may precipitate in aqueous buffers. Pre-saturate solvents with inert gas to prevent oxidation of the indole moiety .
- Stability : Store under argon at –20°C to prevent hydrolysis of the Schiff base. Monitor degradation via UV-Vis (λ ~300 nm for indole absorption) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during fluorination in the synthesis of this compound?
- Methodological Answer : Regioselective fluorination of the phenyl ring can be achieved using:
- Directed ortho-metalation (DoM) : Employ lithium amide bases (e.g., LDA) to deprotonate the methyl group, directing fluorine to the para position .
- Electrophilic Fluorination : Use Selectfluor® in acetonitrile to favor para substitution due to steric hindrance from the methyl group .
Validation: Compare ¹⁹F NMR shifts (δ –110 to –120 ppm for aromatic fluorine) with reference compounds .
Q. What strategies are recommended for resolving contradictory spectroscopic data in structural elucidation?
- Methodological Answer :
- Dynamic NMR Experiments : Perform variable-temperature ¹H NMR to detect tautomerism or rotational barriers in the Schiff base .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃ group) to simplify splitting patterns in NMR .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) .
Q. How should biological activity assays be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Target Selection : Prioritize serotonin receptors (5-HT) or kinases due to structural similarity to indole-based inhibitors .
- In Vitro Assays :
- Binding Affinity : Use radioligand displacement assays (e.g., [³H]-LSD for 5-HT receptors).
- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based kinase activity assays .
- Data Interpretation : Normalize activity against positive controls (e.g., staurosporine for kinases) and account for fluorophenyl group’s electron-withdrawing effects on binding .
Properties
Molecular Formula |
C16H13FN2 |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C16H13FN2/c1-11-6-7-13(8-15(11)17)18-9-12-10-19-16-5-3-2-4-14(12)16/h2-10,19H,1H3 |
InChI Key |
BMFSSXGJAPWJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CNC3=CC=CC=C32)F |
Origin of Product |
United States |
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